molecular formula C10H10ClN3 B2363183 1-benzyl-4-chloro-1H-pyrazol-3-amine CAS No. 895930-09-3

1-benzyl-4-chloro-1H-pyrazol-3-amine

Cat. No.: B2363183
CAS No.: 895930-09-3
M. Wt: 207.66
InChI Key: BSGUZLNRTIBOLM-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. nih.gov This core structure is a cornerstone in heterocyclic chemistry and serves as a privileged scaffold in drug discovery. rsc.orgacademicstrive.com The versatility of the pyrazole ring allows for substitution at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. nih.govmdpi.com

The significance of pyrazole derivatives is underscored by their presence in numerous commercially successful pharmaceuticals. nih.gov These compounds have demonstrated efficacy across a range of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic applications. academicstrive.commdpi.comresearchgate.net The pyrazole nucleus's ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bond interactions with biological targets contribute to its widespread use in medicinal chemistry. nih.gov

Table 2: Examples of Commercially Available Drugs Featuring a Pyrazole Core

Drug Name Therapeutic Use
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Sildenafil Erectile dysfunction treatment (PDE5 inhibitor)
Rimonabant Anti-obesity (Cannabinoid receptor antagonist)
Fipronil Insecticide
Stanozolol Anabolic steroid

| Phenazone (Antipyrine) | Analgesic and antipyretic nih.gov |

Contextualization of 1-Benzyl-4-chloro-1H-pyrazol-3-amine within Pyrazole Research

This compound belongs to the class of 3-aminopyrazoles, which are recognized as important building blocks in organic synthesis. The structure combines three key features that are of significant interest in contemporary pyrazole research:

The 3-Amino Group: This functional group serves as a crucial synthetic handle. It can be readily modified through various chemical reactions, such as acylation, alkylation, diazotization, and condensation, to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. These resulting scaffolds are frequently investigated for diverse pharmacological activities.

The N1-Benzyl Group: Substitution on the pyrazole nitrogen is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The benzyl (B1604629) group, in particular, can engage in hydrophobic or π-stacking interactions with biological targets.

The C4-Chloro Group: The presence of a halogen, such as chlorine, at the 4-position of the pyrazole ring influences the electronic character of the molecule. It can alter the acidity of N-H protons, affect the reactivity of the adjacent positions, and serve as a site for further functionalization via cross-coupling reactions.

This specific combination of functional groups makes this compound a highly versatile intermediate, enabling the synthesis of diverse and complex molecular architectures for screening in drug discovery programs. smolecule.com

Overview of Current Academic Research Trajectories for the Compound

While this compound is commercially available for research use, specific academic publications detailing its direct application in synthetic schemes are not yet widespread. bldpharm.comchemscene.com This suggests that the compound is a relatively modern building block whose utility is currently being explored, primarily in industrial or early-stage drug discovery settings.

The primary research trajectory for this compound is its application as a foundational scaffold for generating libraries of novel pyrazole derivatives. Based on the known reactivity of 3-aminopyrazoles, current and future research is likely focused on the following areas:

Synthesis of Fused Pyrazole Heterocycles: The amino group is an ideal starting point for condensation reactions with dicarbonyl compounds or their equivalents to create bicyclic systems. These fused pyrazoles are of high interest as potential kinase inhibitors, central nervous system agents, and anti-infective drugs.

Medicinal Chemistry Scaffolding: The compound serves as a platform for structure-activity relationship (SAR) studies. Researchers can systematically modify the 3-amino group, introduce different substituents on the benzyl ring, or replace the 4-chloro atom to optimize biological activity against a specific target.

Development of Novel Kinase Inhibitors: The aminopyrazole scaffold is a well-established core in many kinase inhibitors. Research efforts may involve using this compound to synthesize new compounds targeting protein kinases implicated in cancer and inflammatory diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-chloropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUZLNRTIBOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no crystallographic information file (CIF) or detailed structural report for 1-benzyl-4-chloro-1H-pyrazol-3-amine has been deposited in crystallographic databases or published in peer-reviewed journals. Consequently, a detailed analysis of the following aspects is not possible.

Determination of Molecular Geometry and Conformation

Without experimental X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles of this compound in the solid state remain undetermined. Such data would be invaluable for understanding the spatial arrangement of the benzyl (B1604629) and chloro-pyrazol-amine moieties and for computational modeling studies.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)

Intermolecular interactions are the forces that hold molecules together in a crystal. A detailed analysis of the crystal structure would identify and quantify these interactions, such as hydrogen bonds involving the amine group, potential π-π stacking between the benzyl and pyrazole (B372694) rings, and other weaker interactions. This information is fundamental to understanding the stability of the crystalline form.

Hirshfeld Surface and Crystal Void Analyses

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis, along with the calculation of crystal voids, provides deeper insights into the packing efficiency and the nature of the intermolecular contacts. As this analysis is contingent on single-crystal X-ray diffraction data, it has not been performed for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While commercial suppliers may possess basic NMR data for quality control, a detailed, peer-reviewed analysis and assignment of the proton NMR spectrum for this compound is not available.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments

A comprehensive ¹H NMR analysis would involve the definitive assignment of each proton signal to its corresponding hydrogen atom in the molecule. This would include reporting the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This detailed information is essential for confirming the compound's structure and for use as a reference in future synthetic studies.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Elucidation

The ¹³C NMR spectrum of this compound is predicted to display a total of eight distinct carbon signals, corresponding to the eight unique carbon environments in the molecule, assuming free rotation of the phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom, including hybridization, inductive effects from substituents (-Cl, -NH₂), and resonance effects.

The benzyl group is expected to show five signals: one for the methylene (B1212753) (-CH₂) carbon and four for the phenyl ring carbons. The -CH₂ carbon, being an sp³ carbon attached to a nitrogen atom, would likely appear in the range of 50-55 ppm. The phenyl carbons' signals are anticipated in the aromatic region (125-140 ppm). The ipso-carbon (C-1') attached to the pyrazole ring is expected around 135-138 ppm, while the ortho (C-2'/C-6'), meta (C-3'/C-5'), and para (C-4') carbons would appear at approximately 127-129 ppm, with potential overlap between the ortho and meta signals. rsc.org

The pyrazole ring carbons are significantly influenced by the substituents. The C-3 carbon, bonded to the electron-donating amine group, is expected to be shielded and resonate upfield around 148-152 ppm. Conversely, the C-4 carbon, bearing the electron-withdrawing chlorine atom, would be deshielded, though its signal is often observed further upfield than C5, typically in the 95-105 ppm range. The C-5 carbon, adjacent to the N-benzyl group, is predicted to appear in the region of 120-125 ppm. umich.eduresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-3148 – 152
C-495 – 105
C-5120 – 125
-CH₂-50 – 55
C-1' (ipso)135 – 138
C-2'/C-6' (ortho)127 – 129
C-3'/C-5' (meta)128 – 130
C-4' (para)127 – 129

Advanced Two-Dimensional NMR Techniques for Connectivity and Structure Confirmation

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms. It would be expected to show a clear correlation between the protons of the benzylic methylene group (~5.3 ppm) and the corresponding carbon signal (~50-55 ppm). Similarly, correlations between the aromatic protons of the benzyl ring and their respective carbons, as well as the C5-H proton of the pyrazole ring and the C-5 carbon, would be observed, confirming their direct bonds.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different molecular fragments. Key expected correlations for this compound would include:

A correlation from the benzylic methylene protons to the C-5 and C-1' (ipso) carbons. This is a critical correlation that confirms the attachment of the benzyl group to the N-1 position of the pyrazole ring.

Correlations from the C-5 proton of the pyrazole ring to the C-3 and C-4 carbons, confirming the substitution pattern on the heterocyclic ring.

Correlations from the amine protons (-NH₂) to the C-3 and C-4 carbons of the pyrazole ring.

These 2D NMR techniques, used in concert, would provide definitive proof of the compound's constitution, leaving no ambiguity in the placement of the benzyl group, the chlorine atom, and the amine group on the pyrazole core.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information regarding the functional groups present in a molecule.

The FT-IR spectrum is used to identify the characteristic vibrational modes of the functional groups. For this compound, the spectrum would be dominated by absorptions corresponding to N-H, C-H, C=N, C=C, and C-Cl bonds.

The primary amine (-NH₂) group is expected to show a characteristic pair of medium-to-strong absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. wisdomlib.org Aromatic C-H stretching from the benzyl ring would appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations from the aromatic benzyl and pyrazole rings are expected in the 1450-1610 cm⁻¹ region. wisdomlib.org The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, between 700-800 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300 – 3500Medium-Strong
Aromatic C-H Stretch3030 – 3100Medium-Weak
Aliphatic C-H Stretch2850 – 2960Medium
C=C and C=N Stretch (Aromatic Rings)1450 – 1610Medium-Strong
N-H Bend1590 - 1650Medium
C-N Stretch1250 – 1350Medium
C-Cl Stretch700 – 800Strong

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations based on changes in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric breathing modes of the phenyl and pyrazole rings are expected to be prominent in the Raman spectrum. The C=C stretching vibrations of the phenyl ring typically give a strong band around 1600 cm⁻¹. The pyrazole ring breathing mode would also be a characteristic, though potentially weaker, signal. Vibrations involving the C-Cl bond and the symmetric stretches of the -CH₂- group would also be Raman active.

Table 3: Predicted Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3050 – 3070Strong
Aliphatic C-H Stretch2850 – 2960Medium
Aromatic Ring Breathing (Phenyl)~1000 and ~1600Strong
Pyrazole Ring Breathing1300 – 1500Medium
C-Cl Stretch700 – 800Medium

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and deduce structural information from the fragmentation pattern of a compound. The nominal molecular weight of this compound is 207.66 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to appear as a characteristic doublet due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, peaks should be observed at m/z 207 and m/z 209.

The fragmentation pattern is highly predictable for this structure. The most prominent fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would result in the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment would be the 4-chloro-1H-pyrazol-3-amine radical cation. Further fragmentation of the pyrazole ring could lead to the loss of molecules like HCN or N₂.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zPredicted Ion StructureNotes
207/209[C₁₀H₁₀ClN₃]⁺Molecular ion peak (M⁺, M+2)
91[C₇H₇]⁺Tropylium cation, likely base peak
116/118[C₃H₃ClN₃]⁺Fragment from loss of C₇H₇ radical
77[C₆H₅]⁺Phenyl cation

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules. nih.govufrj.br By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 1-benzyl-4-chloro-1H-pyrazol-3-amine, DFT calculations can reveal critical insights into its geometry, electronic properties, and reactivity. Theoretical studies on similar pyrazole (B372694) derivatives have often employed the B3LYP functional with various basis sets to achieve reliable results. uni-greifswald.denih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by exploring the potential energy surface. The presence of the flexible benzyl (B1604629) group introduces multiple possible conformations, primarily defined by the torsional angles between the pyrazole and phenyl rings.

Computational methods can be used to perform dihedral scans, systematically rotating specific bonds to map out the conformational energy landscape. nih.gov This analysis helps identify the global minimum energy structure as well as other low-energy conformers that may be present under physiological conditions. The relative energies of these conformers are crucial for understanding the molecule's flexibility and how it might interact with biological targets.

Table 1: Calculated Rotational Barriers for Biaryl Systems
SystemOptimal Dihedral Angle (°)Energy Barrier at 0° (kcal/mol)Energy Barrier at 90° (kcal/mol)
Biphenyl43.42.12.2
N-phenylpyrrole40.0--

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the amino group, which are potential sites for electrophilic attack. Conversely, the LUMO may be distributed across the pyrazole and benzyl rings. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Frontier Molecular Orbital Energies of a Substituted Pyrazole Derivative
ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)-0.08657

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential).

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, highlighting these as potential sites for hydrogen bonding and electrophilic attack. The hydrogen atoms of the amino group and the C-H bonds would exhibit positive potential, making them susceptible to nucleophilic attack.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.eduwisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Understanding the distribution of atomic charges within a molecule is crucial for predicting its chemical behavior. Mulliken population analysis is a common method for calculating the partial charge on each atom. uni-muenchen.de While it has known limitations, such as basis set dependency, it can provide a qualitative picture of charge distribution.

In this compound, the nitrogen atoms and the chlorine atom are expected to carry negative charges due to their high electronegativity. The carbon atoms bonded to these heteroatoms will likely have positive charges. The distribution of charges on the benzyl and pyrazole rings can influence the molecule's dipole moment and its interactions with other molecules.

Quantum Chemical Calculations of Electronic Properties

Beyond the specific analyses mentioned above, a range of other electronic properties can be calculated using quantum chemical methods to further characterize this compound. These properties provide a deeper understanding of the molecule's behavior in an electric field and its potential for various applications.

Calculated electronic properties often include:

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Hyperpolarizability: This is a measure of the non-linear optical properties of the molecule, which are relevant for applications in optoelectronics.

These quantum chemical calculations, taken together, provide a comprehensive theoretical characterization of this compound, offering valuable insights into its structure, reactivity, and electronic properties that can guide further experimental studies and drug design efforts.

Theoretical Studies on Tautomerism and Isomerism in Pyrazole Systems

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazole rings, involving the migration of a proton between the two nitrogen atoms. purkh.comnih.gov This phenomenon, known as annular tautomerism, results in two distinct tautomeric forms that can exist in equilibrium. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as solvent effects and intermolecular interactions. nih.govnih.gov

The choice of tautomer is significantly influenced by the σ/π-donating or -withdrawing character of the substituents. nih.gov For this compound, the benzyl group fixes the substitution at the N1 position, preventing annular tautomerism of the pyrazole core itself. However, theoretical studies on related systems, such as 1-substituted 1H-pyrazol-3-ols, investigate the equilibrium between the hydroxyl (-OH) form and the keto (=O) form (a type of tautomerism). These studies, combining NMR spectroscopy and computational analysis, have determined that the hydroxy-pyrazole form is predominant in various solvents. mdpi.com While this compound does not exhibit this keto-enol tautomerism, these studies highlight the utility of computational methods in determining the most stable isomeric forms in related heterocyclic systems.

Theoretical calculations on a series of disubstituted 1H-pyrazoles provide insight into the energetic differences between tautomers, which is a key factor in determining their relative populations.

Table 1: Example of Calculated Relative Energies for Tautomers in a Disubstituted Pyrazole System Note: This data is for illustrative purposes from a study on related pyrazole systems and not for this compound directly.

Tautomer PairMethodBasis SetSolventΔE (kJ/mol)Reference
3-amino vs. 5-amino pyrazoleDFT(B3LYP)6-311++G(d,p)Gas Phase10.7 researchgate.net
Tautomer 3 vs. Tautomer 5 (ester substituted)M06-2X6-311++G(d,p)Chloroform4.6 nih.gov

Energy Framework Analysis of Intermolecular Interactions in Crystalline States

Understanding the three-dimensional arrangement of molecules in a crystal is crucial, as it influences the material's physical properties. Computational tools such as Hirshfeld surface analysis and energy framework analysis are used to visualize and quantify the various non-covalent interactions that stabilize the crystal packing. imedpub.comresearchgate.net These interactions include classical hydrogen bonds, as well as weaker contacts like C-H···π, π-π stacking, and halogen bonds. imedpub.comnih.gov

For pyrazole derivatives, intermolecular interactions are key to their supramolecular chemistry. imedpub.com In the crystalline state of a molecule like this compound, several interactions are expected. The amine group (-NH2) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors, potentially forming N-H···N hydrogen bonds. imedpub.com The benzyl group's aromatic ring and the pyrazole ring can participate in π-π stacking and C-H···π interactions. researchgate.net Furthermore, the chloro substituent can engage in C-H···Cl or Cl···Cl halogen bonding.

Table 2: Example of Intermolecular Interaction Energies (kJ/mol) Calculated for a Pyrazole Derivative Note: This table presents illustrative data from a published study on a pyrazolopyridine compound to demonstrate the typical output of an energy framework analysis. The specific values are not for this compound.

Molecular PairElectrostatic EnergyDispersion EnergyTotal EnergyPrimary Interaction TypeReference
Molecule A - Molecule B-25.5-45.1-59.3C-H···O rsc.org
Molecule A - Molecule C-12.3-30.8-35.2C-H···N rsc.org
Molecule A - Molecule D-8.9-28.5-29.9Hydrophobic rsc.org

In Silico Modeling for Molecular Recognition and Ligand-Target Interactions

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, particularly as kinase inhibitors. mdpi.comnih.gov In silico molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand, such as a pyrazole derivative, within the active site of a target protein. researchgate.netijpbs.com This method is instrumental in structure-based drug design for screening virtual libraries and prioritizing compounds for synthesis and experimental testing. ijpbs.com

Docking studies on various pyrazole derivatives have been performed against a range of protein targets, including receptor tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), and bacterial enzymes like DNA gyrase. researchgate.netnih.govnih.gov These studies reveal the specific intermolecular interactions responsible for molecular recognition. Common interactions include hydrogen bonds between the pyrazole's nitrogen or amine groups and amino acid residues like glutamate or aspartate, as well as hydrophobic interactions involving the aromatic rings (such as the benzyl group) and nonpolar residues like leucine, valine, and alanine. mdpi.comnih.gov

For a compound like this compound, docking simulations would predict its potential to bind to various kinase active sites. The 3-amino group and pyrazole nitrogens are prime candidates for forming key hydrogen bonds within an ATP-binding pocket. The benzyl and chloro-substituted pyrazole core would likely engage in hydrophobic and van der Waals interactions. The results of docking simulations are typically evaluated using a scoring function that estimates the binding free energy (often given in kcal/mol) and an inhibition constant (Ki). Lower binding energies indicate potentially higher binding affinity. nih.gov

Table 3: Example of Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases Note: This data is compiled from studies on various pyrazole derivatives to illustrate the application of in silico modeling. The target compound this compound was not used in these specific studies.

Pyrazole Derivative ClassProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Pyrazole-ThiadiazoleVEGFR-2-10.09(Not specified) researchgate.net
Pyrazole-ThiadiazoleAurora A-8.57(Not specified) researchgate.net
Ferrocenyl-substituted PyrazoleDNA Gyrase-9.6Alanine nih.gov
Pyrazole-Pyrazolone ConjugateVEGFR-2(IC50 = 225.17 nM)Cys919, Asp1046 nih.gov

Reactivity and Reaction Mechanisms of 1 Benzyl 4 Chloro 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with reactivity that is influenced by the nature and position of its substituents. In 1-benzyl-4-chloro-1H-pyrazol-3-amine, the C5 position is the primary site for potential electrophilic attack, while the C4 position, bearing a chloro substituent, is a potential site for nucleophilic substitution.

Electrophilic Substitution: The pyrazole ring is generally considered electron-rich and susceptible to electrophilic attack. However, the reactivity of specific positions is heavily influenced by the substituents. The 3-amino group is a powerful activating group and directs electrophiles to the C4 position. Conversely, a halogen at the C4 position is deactivating. In the case of this compound, the C4 position is already occupied by a chlorine atom.

Studies on related 3-aryl-1H-pyrazol-5-amines demonstrate that electrophilic halogenation with N-halosuccinimides (NCS, NBS, NIS) occurs selectively at the C4 position. researchgate.netbeilstein-archives.org Since this position is blocked in the title compound, the pyrazole ring is significantly deactivated towards further electrophilic substitution. Any potential reaction would likely target the C5 position, but would require harsh conditions due to the deactivating effect of the adjacent C4-chloro group. For example, direct C-H thiocyanation has been achieved on 5-aminopyrazoles at the C4 position, but this pathway is unavailable for the title compound. mdpi.com

Nucleophilic Substitution: The C4-chloro substituent on the pyrazole ring can potentially be displaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is facilitated on electron-deficient aromatic systems. stackexchange.com While the pyrazole ring itself is not as electron-deficient as, for example, a nitrated benzene (B151609) ring, the electronegative nitrogen atoms do lower the electron density of the ring carbons.

Nucleophilic substitution reactions have been reported for 4-halonitro-pyrazolecarboxylic acids, where the presence of strong electron-withdrawing nitro and carboxylic acid groups facilitates the displacement of the halogen. osti.gov For this compound, which lacks such strong deactivating groups, the SNAr reaction would be less favorable and require strong nucleophiles and potentially elevated temperatures. The mechanism would involve the attack of a nucleophile at the C4 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the expulsion of the chloride ion to restore aromaticity. stackexchange.compearson.com

Reactivity of the Amino Group and Benzyl (B1604629) Moiety

The exocyclic amino group and the N-benzyl group confer distinct reactivity upon the molecule, often independent of the pyrazole core itself.

Reactivity of the Amino Group: The 3-amino group behaves as a typical, albeit slightly less basic, arylamine. It is a key site for functionalization. arkat-usa.org

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for derivatization. researchgate.net

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. These diazonium salts are versatile intermediates. For instance, they can undergo Sandmeyer-type reactions, where the diazonium group is replaced by various substituents like halogens (Cl, Br, I) or a cyano group. beilstein-archives.orgacs.org

Oxidative Coupling: Oxidation of aminopyrazoles can lead to the formation of azo compounds. Electrochemical oxidation or the use of chemical oxidants can induce N-N coupling to form symmetric azopyrazoles. mdpi.comresearchgate.net

Reactivity of the Benzyl Moiety: The N-benzyl group is generally stable, but can participate in specific reactions.

Hydrogenolysis: The most common reaction of the N-benzyl group is its removal via catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). acsgcipr.orgresearchgate.net This process cleaves the benzylic C-N bond, yielding 4-chloro-1H-pyrazol-3-amine and toluene. This method is a standard deprotection strategy in organic synthesis. dntb.gov.ua

Rollover Annulation: In the presence of a palladium catalyst, 1-benzylpyrazoles can undergo a [5+2] rollover annulation with alkynes. nih.govacs.orgbohrium.com This reaction involves a twofold C-H activation of the ortho-position of the benzyl group's phenyl ring and the C5-position of the pyrazole ring, leading to the formation of tricyclic pyrazolo-2-benzazepine structures. nih.gov

Cycloaddition Reactions Involving the Pyrazole Nucleus

While pyrazoles are often synthesized via [3+2] cycloaddition reactions, their participation as a diene or dienophile in further cycloaddition reactions is less common due to their aromatic stability. acs.orgnih.govorganic-chemistry.orgbeilstein-journals.orgacs.org However, specific catalyzed reactions can utilize the pyrazole and its substituents as components in annulation processes.

A notable example is the palladium-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes, as mentioned previously. nih.govacs.org In this transformation, the 1-benzylpyrazole acts as a five-atom partner. The reaction proceeds through a sequence involving:

Initial C-H activation at the C5 position of the pyrazole.

Coordination and insertion of the alkyne.

A "rollover" C-H activation at the ortho-position of the N-benzyl group's phenyl ring.

Reductive elimination to form the seven-membered azepine ring fused to the pyrazole and benzene rings.

This reaction provides a direct route to complex, fused heterocyclic systems and highlights a modern approach to leveraging the reactivity of both the pyrazole C-H and benzyl C-H bonds. nih.govbohrium.com

Oxidation and Reduction Pathways

The compound possesses several sites susceptible to oxidation and reduction, including the amino group, the benzyl group, and the chloro-substituted pyrazole ring.

Oxidation Pathways:

Oxidation of the Amino Group: The 3-amino group can be oxidized to form an azopyrazole dimer (a compound with a -N=N- linkage). This N-N homocoupling can be achieved using various oxidants or through electrochemical methods, such as on a NiO(OH) anode or mediated by electrogenerated NaOCl. mdpi.comresearchgate.net

Oxidation of the Benzyl Group: While the pyrazole ring is relatively stable to oxidation, the benzylic C-H bonds of the benzyl group could potentially be oxidized under strong conditions to form a carbonyl group, though this is not a commonly reported pathway for N-benzylpyrazoles and would likely require specific reagents to avoid degradation of the heterocyclic ring.

Reduction Pathways:

Hydrogenolysis of the Benzyl Group: As previously detailed, the N-benzyl group can be reductively cleaved using catalytic hydrogenolysis (e.g., H₂/Pd-C). This is a highly efficient and clean reaction for N-debenzylation. acsgcipr.orgresearchgate.netdntb.gov.ua

Dehalogenation: The C4-chloro group can be removed via reductive dehalogenation. This is often observed as a side reaction during other transformations, such as palladium-catalyzed cross-coupling reactions where a hydride source is present. acs.org It can also be achieved intentionally using specific reducing agents or catalytic hydrogenation under forcing conditions.

Reduction of the Pyrazole Ring: The aromatic pyrazole ring is generally resistant to reduction. However, under high pressure hydrogenation with powerful catalysts like rhodium or ruthenium, the ring can be reduced to a pyrazoline or pyrazolidine. This typically requires more vigorous conditions than those needed for debenzylation or dehalogenation.

Below is a summary table of the key reactive sites and their transformations.

Reactive SiteReaction TypeReagents/ConditionsProduct Type
Pyrazole Ring (C5) Electrophilic SubstitutionElectrophile (E⁺)5-Substituted pyrazole
Pyrazole Ring (C4) Nucleophilic SubstitutionNu⁻, heat4-Substituted pyrazole
3-Amino Group AcylationRCOCl, baseN-Acyl aminopyrazole
3-Amino Group Diazotization/SandmeyerNaNO₂, H⁺; CuX3-Halo/cyano-pyrazole
3-Amino Group Oxidative CouplingOxidant (e.g., NiO(OH))Azopyrazole dimer
N-Benzyl Group Hydrogenolysis (Debenzylation)H₂, Pd/CN-H Pyrazole
N-Benzyl Group & C5-H [5+2] Rollover AnnulationAlkyne, Pd(OAc)₂Pyrazolo-2-benzazepine
C4-Chloro Group Reduction (Dehalogenation)H₂, Catalyst4-H Pyrazole

Molecular Design and Structure Activity Relationship Sar Studies

Design Principles for Pyrazole-Based Scaffolds in Chemical Research

The pyrazole (B372694) ring is a five-membered heterocycle with two adjacent nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its synthetic accessibility, favorable drug-like properties, and its capacity to interact with multiple biological targets, often leading to successful drug discovery campaigns. nih.govrsc.org Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.govglobalresearchonline.netmdpi.com

Several key design principles underpin the use of pyrazole scaffolds:

Hydrogen Bonding Capability : The pyrazole nucleus possesses both hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen) functionalities. nih.gov This dual character allows it to form crucial interactions with biological targets like protein kinases, often mimicking the hydrogen bonding patterns of endogenous ligands such as adenine. nih.gov Substitution at the pyrrole-like nitrogen (N1 position) removes the hydrogen bond donor capacity, a modification that can be strategically used to fine-tune binding affinity and selectivity. nih.gov

Adenine Mimicry : The 3-aminopyrazole (B16455) substructure is a well-established adenine-mimetic pharmacophore. nih.gov This feature is particularly valuable in the design of kinase inhibitors, as it can effectively occupy the adenine-binding pocket of ATP-dependent enzymes, forming hydrogen bonds with the hinge region of the kinase. nih.govacs.org

Modularity and Tunability : The pyrazole ring can be readily substituted at multiple positions (N1, C3, C4, and C5). This allows for systematic modifications to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological profile. nih.govresearchgate.netnih.gov The electronic properties of the ring and its substituents can be fine-tuned by introducing electron-donating or electron-withdrawing groups. uclouvain.benih.govbeilstein-journals.org

Bioisosteric Versatility : The pyrazole ring can serve as a bioisostere for other aromatic systems like benzene (B151609) or other heterocycles. nih.gov This replacement can lead to improved potency and better physicochemical properties, such as reduced lipophilicity compared to a benzene ring, which is often advantageous for developing drug candidates. nih.gov

Rational Design of Functionalized 1-Benzyl-4-chloro-1H-pyrazol-3-amine Analogues

The rational design of analogues of this compound is guided by its core structural features: a 3-aminopyrazole hinge-binding motif, a chloro substituent at the C4 position, and a benzyl (B1604629) group at the N1 position. The primary goal is to systematically modify these components to explore and optimize interactions with a putative biological target, such as a protein kinase.

A common design strategy involves treating the molecule as three distinct regions for modification:

The Hinge-Binding Region (3-aminopyrazole) : The 3-amino group is considered critical for forming key hydrogen bonds. Modifications here are generally conservative, though acylation or alkylation could be explored to probe for additional interactions or to alter its hydrogen-bonding pattern.

The N1-Substituent (Benzyl group) : This group is likely to occupy a hydrophobic pocket. Analogues can be designed by introducing various substituents (e.g., fluoro, methoxy, cyano) at the ortho, meta, and para positions of the phenyl ring to probe for specific electronic and steric interactions. The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore different binding geometries.

The C4-Substituent (Chloro group) : This position is solvent-exposed or may interact with a specific region of the binding site. Analogues can be generated by replacing the chloro atom with other halogens (F, Br), small alkyl groups (methyl), or polar groups (cyano, methoxy) to evaluate the impact of size, lipophilicity, and electronic character on activity.

This systematic approach allows for the construction of a focused library of compounds to thoroughly investigate the structure-activity relationships around the this compound scaffold.

Structure-Activity Relationship (SAR) Studies for Molecular Modification

SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, guiding the optimization of lead compounds. nih.govresearchgate.net

Impact of Substituent Modifications on Molecular Properties

Systematic modification of the this compound scaffold would reveal key determinants for biological activity. A hypothetical SAR exploration could yield results as summarized in the table below, assuming a protein kinase inhibition assay.

CompoundModification vs. Parent CompoundRationale for ModificationPredicted Impact on Activity
ParentThis compoundBaseline compoundBaseline
Analogue 1Substitution on benzyl ring (e.g., 4-fluoro)Probe for halogen bonding; alter electronicsPotentially increased potency
Analogue 2Substitution on benzyl ring (e.g., 4-methoxy)Introduce H-bond acceptor; probe polar pocketVariable; depends on pocket polarity
Analogue 3Replacement of C4-Cl with -CH₃Increase lipophilicity; remove halogen bond donorLikely decreased potency
Analogue 4Replacement of C4-Cl with -BrIncrease halogen bond strength and sizePotentially increased potency
Analogue 5Replacement of N1-benzyl with N1-phenylReduce conformational flexibilityPotentially decreased potency due to loss of optimal vector
Analogue 6Acylation of 3-amino groupAlter H-bond donor/acceptor patternLikely significant loss of hinge-binding activity

Role of the Benzyl Group in Modulating Molecular Interactions

The benzyl group at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within a binding site and establishing favorable interactions. ontosight.ai Its primary functions include:

Hydrophobic Interactions : The phenyl ring is lipophilic and can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) in a protein's binding pocket. nih.gov

π-π Stacking : The aromatic nature of the benzyl group allows it to form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, which can significantly contribute to binding affinity. nih.gov

Conformational Flexibility : The methylene (B1212753) linker between the pyrazole and phenyl rings provides rotational freedom. This flexibility allows the phenyl ring to adopt an optimal orientation to maximize its interactions within the binding site, a feature that can enhance binding affinity compared to a more rigid N1-phenyl substituent. acs.org

SAR studies focusing on this group have shown that substitutions on the phenyl ring can further enhance potency. nih.gov For instance, adding electron-withdrawing or electron-donating groups can modulate the electronic nature of the ring, influencing cation-π interactions or other electronic-based contacts.

Influence of the Chloro Substituent on Electronic and Steric Profiles

The chloro substituent at the C4 position of the pyrazole ring significantly influences the molecule's properties in several ways:

Electronic Effects : As an electron-withdrawing group, the chlorine atom modulates the electron density of the pyrazole ring. beilstein-journals.org This can affect the pKa of the ring nitrogens and the 3-amino group, potentially influencing the strength of hydrogen bonds formed with the target protein. nih.gov

Steric Profile : The chlorine atom occupies a specific volume of space, which can promote a favorable conformation for binding or, conversely, cause steric clashes with the target. Its presence can direct the orientation of adjacent substituents. uclouvain.be

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a favorable, noncovalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the binding site. nih.gov This type of interaction is increasingly recognized as a valuable tool in rational drug design for enhancing ligand affinity and selectivity.

Metabolic Stability and Lipophilicity : Halogenation is a common strategy to block potential sites of metabolism and to increase lipophilicity, which can affect a molecule's pharmacokinetic properties. nih.gov

Bioisosteric Replacement Strategies in Pyrazole Frameworks

Bioisosteric replacement is a strategy in medicinal chemistry used to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov This strategy is widely applied to pyrazole frameworks. researchgate.netacs.org

Key bioisosteric replacement strategies for a scaffold like this compound include:

Scaffold Hopping : The entire pyrazole core can be replaced with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of key functional groups. Common bioisosteres for the pyrazole ring include imidazole, triazole, thiazole, and pyridine (B92270). acs.orgnih.govresearchgate.net Such "scaffold hopping" can lead to novel intellectual property, altered selectivity profiles, and improved physicochemical properties. acs.org

Substituent Bioisosteres :

The chloro group at C4 could be replaced with other groups of similar size and electronegativity. For example, a trifluoromethyl (-CF₃) group is often used as a bioisostere for chlorine or bromine. A cyano (-CN) group can also mimic some of the electronic properties of a halogen.

The amino group at C3 is critical for hinge binding, but in some contexts, it could be replaced by a hydroxyl (-OH) or methylamino (-NHCH₃) group to subtly alter hydrogen bonding patterns.

The benzyl group at N1 could be replaced with a phenyl-ethyl group to alter flexibility or with a bioisostere like a thienylmethyl group, which maintains aromaticity and a flexible linker but has different electronic properties and potential metabolic routes. researchgate.net

These strategies, when applied systematically, allow medicinal chemists to thoroughly explore the chemical space around a lead compound to identify analogues with superior therapeutic potential. rsc.org

Advanced Research Applications and Chemical Utility of Pyrazole Scaffolds

Pyrazole (B372694) Derivatives as Versatile Building Blocks in Organic Synthesis

The structural framework of 1-benzyl-4-chloro-1H-pyrazol-3-amine makes it a valuable precursor and intermediate in the synthesis of more complex molecular structures. The presence of a reactive amino group, alongside the distinct electronic nature of the pyrazole ring, allows for its incorporation into a variety of organic architectures through diverse synthetic transformations.

The 3-amino-substituted pyrazole moiety is a key component in the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The amino group serves as a nucleophilic handle that can participate in cyclocondensation reactions to build new rings onto the pyrazole core.

One significant application is in the synthesis of pyrazolo[3,4-b]quinolines. This is achieved through reactions of 5-chloro-4-formylpyrazoles with various aromatic amines. nih.govmdpi.com While not a direct reaction of this compound itself, this demonstrates the principle that the aminopyrazole structure is a foundational element for building such complex, fused systems. The general strategy involves the reaction of an aminopyrazole with a suitable dielectrophilic partner to construct the quinoline ring. nih.govresearchgate.net Similarly, the aminopyrazole scaffold is fundamental to the synthesis of pyrazolo[3,4-b]pyridines, which can be formed by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.com The reactivity of the amino group in this compound allows it to act as the key nucleophile in these annulation strategies, leading to the formation of intricate polycyclic architectures.

The utility of aminopyrazoles extends to their role as intermediates in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity in a single step. mdpi.combeilstein-journals.org The amino group of this compound can act as the amine component in isocyanide-based MCRs, such as the Ugi and Groebke–Blackburn–Bienaymé reactions. nih.gov These reactions allow for the introduction of multiple points of diversity around the pyrazole core, leading to libraries of polyfunctionalized compounds. For instance, a three-component reaction involving a β-ketoester, a hydrazine (B178648), and an aldehyde can efficiently produce highly substituted pyrazoles. beilstein-journals.org The inherent functionality of this compound—containing benzyl (B1604629), chloro, and amino groups—serves as a starting point for creating compounds with a wide array of chemical features and potential biological activities.

Mechanistic Studies of Molecular Recognition and Interaction

Derivatives based on the pyrazole scaffold are extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling. The specific structural elements of this compound are relevant to the design of potent and selective kinase inhibitors, and its analogs have been instrumental in probing the mechanisms of molecular recognition within enzyme active sites.

The pyrazole core is a well-established scaffold for inhibitors of several key protein kinases, including Aurora-A and p38 Mitogen-Activated Protein Kinase (MAPK). nih.govmdpi.com These kinases are significant targets in cancer and inflammatory disease research.

Aurora-A Kinase: Aurora kinases are essential for regulating mitosis, and their overexpression is linked to various cancers. nih.gov Pyrazole-based compounds, such as those containing a pyrazole-benzimidazole core, have been identified as potent Aurora A inhibitors. acs.org The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to this compound, is found in the Aurora kinase inhibitor Tozasertib. nih.gov Structure-activity relationship (SAR) studies reveal that the pyrazole ring acts as a central scaffold that orients substituents to interact with the kinase's ATP-binding pocket. The amino group is often crucial for forming key hydrogen bonds with the hinge region of the kinase. acs.org

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and plays a role in inflammation. nih.gov Pyrazole derivatives have been developed as potent p38α inhibitors. nih.govacs.org SAR studies of diaryl-pyrazole inhibitors show that the pyrazole serves as a central framework to position two aromatic groups within the ATP binding site. acs.org The N-substituent on the pyrazole ring, analogous to the benzyl group in this compound, can make important interactions with the kinase, such as π-CH2 interactions. nih.gov

The effectiveness of pyrazole-based inhibitors stems from their ability to form specific, high-affinity interactions with residues in the target's active site. X-ray crystallography and molecular modeling have elucidated these interactions for both Aurora-A and p38 MAPK.

Aurora-A Kinase: The pyrazole-benzimidazole scaffold binds to the hinge region of Aurora A, with the pyrazole nitrogen and exocyclic amine forming hydrogen bonds with the backbone of residue Ala213. acs.org The N-H of the pyrazole often acts as a hydrogen bond donor. The substituents on the pyrazole ring explore different pockets; for instance, groups attached to the nitrogen can project towards the solvent-exposed region, while other parts of the molecule can occupy hydrophobic pockets. nih.gov

p38 MAP Kinase: In p38 MAPK, the pyridine (B92270) ring of an inhibitor can accept a hydrogen bond from the amide nitrogen of Met109 in the hinge region. acs.org The central pyrazole scaffold interacts with the flexible glycine-rich loop and can form a hydrogen bond with the backbone carbonyl of Asp168. The substituent at the N1 position (analogous to the benzyl group) fits into a hydrophobic pocket, while the other aryl group occupies a deeper lipophilic pocket. acs.org

Computational techniques are indispensable in modern drug discovery for identifying and optimizing new inhibitors. In silico methods are widely applied to pyrazole derivatives to accelerate the design of new kinase inhibitors.

Molecular Docking and Virtual Screening: Molecular docking is used to predict the binding poses and affinities of pyrazole derivatives within the active sites of kinases like Aurora-A and p38 MAPK. nih.govderpharmachemica.comnih.gov This allows for the virtual screening of large compound libraries to identify potential hits before committing to chemical synthesis. nih.gov For example, docking studies of pyrazole derivatives with Aurora A have identified key hydrogen bonding interactions with residues like Thr217 and Arg137, providing a rationale for their inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed on series of pyrazole inhibitors to build predictive models. tandfonline.com These models correlate the 3D structural features of the molecules with their biological activity, providing insights into which steric and electronic properties are favorable for potent inhibition. Such models can guide the design of new derivatives with improved activity. tandfonline.com

Pharmacophore Model Generation: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. Pharmacophore models have been developed for pyrazole-based inhibitors of various kinases. acs.orgresearchgate.net These models can be used as 3D queries to search virtual databases for novel scaffolds that fit the required features, leading to the discovery of new classes of inhibitors. nih.govacs.org

Research in Heterocyclic Chemistry for the Development of Novel Chemical Scaffolds

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, valued for its stability and versatile reactivity. Compounds such as this compound serve as exemplary building blocks for the synthesis of more complex, fused heterocyclic systems. The strategic placement of functional groups—an amino group at the C-3 position, a chloro atom at C-4, and a benzyl group at the N-1 position—provides multiple avenues for synthetic elaboration, enabling the construction of novel chemical scaffolds with potential applications in materials science and medicinal chemistry.

The 3-amino group, in particular, is a key functional handle. As a potent nucleophile, it is extensively utilized in cyclocondensation reactions to form fused pyrazole derivatives. These reactions typically involve treating the aminopyrazole with bifunctional electrophiles. For instance, aminopyrazoles are crucial synthons in the creation of a variety of fused pyrazoloazines, which are of significant synthetic and medicinal interest. nih.govmdpi.com This includes the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. nih.gov The reaction of a 3-aminopyrazole (B16455) with various nitriles in the presence of a base is a common and efficient method for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. nih.gov Similarly, reacting aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. nih.gov

The substituents on the pyrazole ring, such as the N-benzyl and 4-chloro groups in the titular compound, play a crucial role in the development of these new scaffolds. The N-benzyl group influences the solubility and steric environment of the molecule, which can direct the course of subsequent reactions. The 4-chloro substituent modifies the electronic properties of the pyrazole ring and can be retained in the final product to modulate its biological activity or serve as a site for further functionalization through cross-coupling reactions. chemimpex.commdpi.com A close structural analog, 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole, has been successfully used to synthesize novel pyrazolo[3,4-b] nih.govnih.govdiazepine (B8756704) systems by reacting it with substituted diarylideneketones. nih.gov This highlights the utility of such substituted aminopyrazoles in generating diverse and complex heterocyclic frameworks.

The table below summarizes common synthetic transformations involving aminopyrazole precursors to generate novel fused heterocyclic scaffolds.

Starting MaterialReagent(s)Fused Heterocyclic ProductReference
5-Aminopyrazoleβ-KetoestersPyrazolo[1,5-a]pyrimidine nih.gov
3-AminopyrazoleNitriles, Potassium tert-butoxidePyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov
5-Aminopyrazole1,3-DiketonesPyrazolo[3,4-b]pyridine nih.gov
4-Amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazoleDiarylideneketonesPyrazolo[3,4-b] nih.govnih.govdiazepine nih.gov

Methodological Contributions to Drug Design and Discovery Research

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning its framework is capable of providing useful ligands for multiple biological targets. semanticscholar.org The functionalization of the pyrazole nucleus with amino groups has led to multifunctional compounds with significant pharmacological activity, making aminopyrazoles a versatile and highly useful framework in drug discovery. nih.gov The specific compound, this compound, represents a key intermediate that embodies the principles of modern drug design, where specific functional groups are strategically placed to facilitate the synthesis of compound libraries and to interact favorably with biological targets.

The 3-amino group is a critical feature for medicinal chemists. It serves as a versatile point of attachment for a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). By reacting the amine with various carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can generate large libraries of amide, sulfonamide, or urea derivatives. This modular approach is fundamental to lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the 5-aminopyrazole substitution, in particular, has been leveraged to develop inhibitors for targets such as kinases, as well as anticancer and anti-inflammatory agents. nih.gov

The N-benzyl and 4-chloro substituents are also integral to the molecule's utility in drug design. The benzyl group can engage in π-stacking or hydrophobic interactions within a protein's binding site, while the 4-chloro group can form halogen bonds or other specific interactions, potentially increasing binding affinity and selectivity. chemimpex.com For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the kinase AKT2/PKBβ, which is implicated in glioma. nih.govdundee.ac.uk Furthermore, the aminopyrazole motif itself is an important consideration in drug discovery, as it has been identified as a potential structural alert for metabolic bioactivation in certain contexts, a crucial factor in safety assessment. acs.org

The profound impact of the pyrazole scaffold is evidenced by the number of approved drugs that incorporate this heterocyclic core. These drugs span a wide range of therapeutic areas, underscoring the chemical and biological versatility of the pyrazole nucleus.

Drug NameTherapeutic AreaTarget/Mechanism of Action
CelecoxibAnti-inflammatorySelective COX-2 inhibitor
SildenafilErectile DysfunctionPDE5 inhibitor
RimonabantAnti-obesity (withdrawn)Cannabinoid receptor 1 (CB1) antagonist
CrizotinibAnticancerALK/ROS1/MET inhibitor
LonazolacAnti-inflammatoryNon-steroidal anti-inflammatory drug

This extensive use of pyrazole derivatives in successful drug discovery programs validates the methodological approach of using well-functionalized heterocyclic building blocks like this compound as starting points for the development of new therapeutic agents.

Q & A

Basic: What are the key considerations in designing a synthetic route for 1-benzyl-4-chloro-1H-pyrazol-3-amine to ensure high yield and purity?

A robust synthetic route should prioritize regioselectivity during pyrazole ring formation and optimize halogenation steps. Multi-step protocols, such as those used for analogous pyrazole derivatives, involve:

  • Core template assembly : Starting with a 1,5-diarylpyrazole scaffold, followed by benzyl and chloro substituent introduction via nucleophilic substitution or condensation reactions .
  • Reagent selection : Use of Pd/C or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the benzyl group .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the target compound .

Basic: How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Structural validation requires a combination of analytical techniques:

  • X-ray crystallography : Programs like SHELXL refine crystallographic data to resolve bond lengths and angles, critical for verifying substituent positions .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm benzyl (δ ~4.5–5.0 ppm for CH₂) and chloro groups (deshielded aromatic protons) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ ion) .
  • Purity assessment : HPLC with UV detection (λ ~254 nm) or GC-MS to detect impurities .

Advanced: What catalytic systems are effective in facilitating cross-coupling reactions involving the chloro substituent in this compound?

The chloro group’s reactivity can be leveraged for functionalization:

  • Buchwald-Hartwig amination : Pd(dba)₂/XPhos catalysts enable C–N bond formation at the 4-position .
  • Copper-mediated couplings : CuBr with cesium carbonate in DMSO facilitates Ullman-type reactions for aryl-amine bonds .
  • Suzuki-Miyaura : Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O introduce aryl/heteroaryl groups at the chloro site .

Advanced: How can structural contradictions in crystallographic data of halogenated pyrazole derivatives be resolved?

Discrepancies in bond lengths or torsion angles often arise from dynamic disorder or twinning. Mitigation strategies include:

  • High-resolution data collection : Synchrotron sources improve data quality for SHELX refinement .
  • Software tools : SIR97 integrates direct methods for phase determination and least-squares refinement to resolve ambiguous electron density .
  • Validation metrics : R-factors (<5%) and CheckCIF reports ensure structural reliability .

Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound against enzyme targets?

Mechanistic studies require target-specific assays:

  • Kinase inhibition : Fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) .
  • GPCR binding : Radioligand displacement (³H-labeled antagonists) and cAMP accumulation assays .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to guide SAR .

Basic: What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers unless freshly prepared .
  • Moisture control : Use desiccants (silica gel) in storage containers .

Advanced: How do substituents on the pyrazole ring influence the electronic properties and reactivity of this compound?

  • Electron-withdrawing effects : The chloro group at C4 increases electrophilicity, enhancing susceptibility to nucleophilic substitution (e.g., SNAr) .
  • Benzyl group : Provides steric bulk, reducing π-stacking interactions in crystal packing, as seen in analogs with similar substituents .
  • Hammett parameters : σ values (Cl: +0.23, benzyl: –0.01) predict regioselectivity in electrophilic aromatic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.